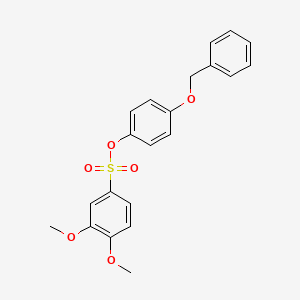

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate

Description

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate is a sulfonate ester characterized by a benzyloxy-substituted phenyl group linked to a 3,4-dimethoxybenzenesulfonate moiety. The compound’s structure combines aromatic ether and sulfonate functionalities, which influence its physicochemical properties, such as solubility, stability, and reactivity. Sulfonate esters like this are often utilized in organic synthesis as intermediates or protecting groups due to their hydrolytic stability under basic conditions compared to carboxylic esters .

Properties

IUPAC Name |

(4-phenylmethoxyphenyl) 3,4-dimethoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6S/c1-24-20-13-12-19(14-21(20)25-2)28(22,23)27-18-10-8-17(9-11-18)26-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLNQWWLJUSYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate typically involves the esterification of benzenesulfonic acid with 4-(benzyloxy)phenol and 3,4-dimethoxybenzene. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The benzyloxy and dimethoxy groups can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: The sulfonate ester can be reduced to the corresponding sulfonic acid or sulfonamide.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Sulfonic acids, sulfonamides.

Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethoxy groups can modulate the compound’s reactivity and binding affinity to biological macromolecules. The sulfonate ester moiety can participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

The following analysis compares 4-(benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate with structurally related compounds, focusing on substituent effects, functional groups, and synthesis strategies.

Substituent Effects and Functional Group Comparison

Key Observations :

- Lipophilicity : The target compound’s benzyloxy and methoxy groups confer moderate lipophilicity, whereas ATB1095’s dual benzyloxy groups enhance hydrophobicity. Compound 16’s dodecyloxy chains render it highly lipophilic .

- Reactivity : The sulfonate group in the target compound is less prone to hydrolysis than the ester groups in ATB1095 or Compound 16, making it more stable in basic conditions .

Biological Activity

4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate is an organic compound classified as an aryl sulfonate. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of monoamine oxidase B (MAO-B). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for therapeutic applications.

Chemical Structure

The chemical structure of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate can be represented as follows:

MAO-B Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of MAO-B. The enzyme MAO-B is involved in the metabolism of neurotransmitters such as dopamine and is a target for treatments of neurodegenerative diseases like Parkinson's disease.

- Inhibition Potency : The compound demonstrates a competitive inhibition mechanism with an IC50 value reported at approximately 0.062 µM, indicating high potency compared to established inhibitors like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .

- Reversibility : The inhibition by this compound is reversible, meaning that its effects can be countered by increasing concentrations of the substrate .

Neuroprotective Effects

In addition to MAO-B inhibition, the compound exhibits neuroprotective properties, which may contribute to its therapeutic potential in treating neurodegenerative diseases. It has shown significant anti-inflammatory effects and antioxidant activity, which are crucial in mitigating neuronal damage .

Study on Benzothiazole Derivatives

A study focused on derivatives of benzothiazole containing the benzyloxy group found that compounds similar to 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate exhibited promising results in terms of MAO-B inhibition and neuroprotection. The representative compound from this series demonstrated potent activity and was evaluated for its ability to cross the blood-brain barrier (BBB), which is essential for central nervous system drugs .

Selectivity and Structure-Activity Relationship (SAR)

The selectivity of 4-(Benzyloxy)phenyl 3,4-dimethoxybenzenesulfonate for MAO-B over MAO-A was confirmed through various SAR studies. These studies indicated that modifications on the benzyloxy ring significantly influenced inhibitory activity. For instance, halogenation at specific positions on the benzyloxy group enhanced MAO-B selectivity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.